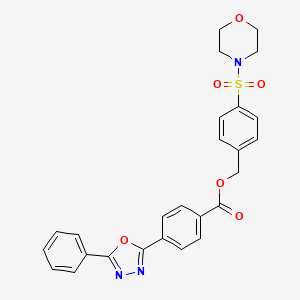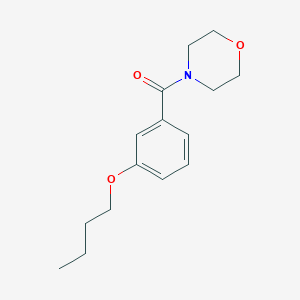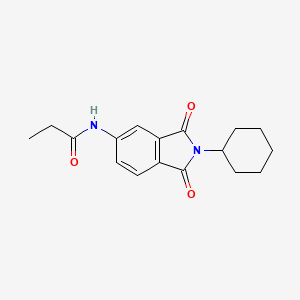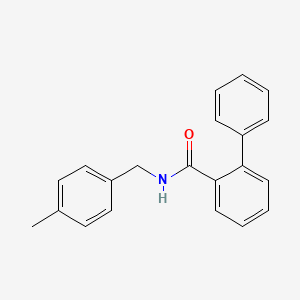
N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide
Übersicht
Beschreibung
N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide, also known as PETT, is a compound that has been extensively studied for its potential therapeutic applications. PETT belongs to the class of thiazolidinedione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has been extensively studied for its potential therapeutic applications, including its anticancer, antidiabetic, and anti-inflammatory properties. N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has also been shown to possess antidiabetic activity by regulating glucose metabolism and improving insulin sensitivity. Additionally, N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth, glucose metabolism, and inflammation. N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cancer cell growth and survival. N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has also been shown to activate the AMPK pathway, which is involved in glucose metabolism and insulin sensitivity. Additionally, N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and physiological effects:
N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell growth, regulation of glucose metabolism, and inhibition of inflammation. N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is necessary for the elimination of cancer cells. N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has also been shown to regulate glucose metabolism by improving insulin sensitivity and reducing blood glucose levels. Additionally, N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide can be easily synthesized using a multistep process, and its purity can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry. However, N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate solvents and concentrations when conducting experiments with N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide.
Zukünftige Richtungen
There are several future directions for the research on N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide, including its potential applications as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide can also be modified to improve its pharmacological properties, such as its solubility and bioavailability. Additionally, N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further research is needed to fully understand the mechanism of action of N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide and its potential applications in the field of medicine.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11(12(18)16-13-15-8-9-19-13)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEDQRYZXCCJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenethyl-N'-thiazol-2-yl-oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4772849.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4772854.png)
![7-(2-naphthyl)-2-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4772859.png)
![2-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4772864.png)
![N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4772868.png)



![ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4772898.png)

![(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4772918.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4772942.png)
